

Fgfr-IN-9 pharmacokinetic profile comparison

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A Comparative Guide to the Pharmacokinetic Profiles of Leading FGFR Inhibitors

For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) targeted therapies, a comprehensive understanding of their pharmacokinetic (PK) profiles is paramount. While direct pharmacokinetic data for the investigational compound **Fgfr-IN-9** is not publicly available, this guide provides a comparative analysis of four prominent FGFR inhibitors with established clinical data: infigratinib, erdafitinib, pemigatinib, and futibatinib. This comparison aims to offer a clear, data-driven overview to inform preclinical and clinical research decisions.

Pharmacokinetic Parameter Comparison

The following table summarizes key pharmacokinetic parameters for infigratinib, erdafitinib, pemigatinib, and futibatinib, derived from clinical trial data in cancer patients. It is important to note that direct cross-study comparisons should be made with caution due to inherent differences in study design, patient populations, and dosing regimens.



| Parameter | Infigratinib | Erdafitinib | Pemigatinib | Futibatinib |
|------------------------------------|--|--|---|---|
| Dose | 125 mg once daily ("3 weeks on, 1 week off") | 8 mg or 9 mg once daily | 13.5 mg once daily ("2 weeks on, 1 week off") | 20 mg once daily |
| Patient Population | Advanced gastric cancer or gastroesophagea I junction adenocarcinoma with FGFR2 gene amplification | Advanced or refractory solid tumors; Locally advanced or metastatic urothelial carcinoma with FGFR alterations | Advanced solid tumors; Cholangiocarcino ma with FGFR2 alterations | Advanced solid tumors; Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcino ma with FGFR2 fusions or rearrangements |
| Tmax (median) | 3.1 - 6 hours[1] [2] | 2 - 6 hours | ~1-2 hours[3] | ~2 hours |
| Cmax (geometric mean) | 85.9 ng/mL (single dose); 204 ng/mL (steady state)[1] | Dose-dependent increase | 215.1 nmol/L (steady state)[4] | Not specified in provided results |
| AUC0-24h,ss (geometric mean) | 3060 h*ng/mL[1] | Dose- proportional increase | 2636.9 h∙nmol/L[4] | Proportional increase over 4- 24 mg dose range[5] |
| Half-life (t1/2) | 5.2 hours (single dose)[2] | 59 - 76.4 hours[6][7] | 11.3 - 15.4 hours[3][4] | Not specified in provided results |
| Clearance (CL/F) | Not specified in provided results | 0.200 L/h[7] | 10.7 - 11.8 L/h[4] [8] | Not specified in provided results |
| Volume of Distribution (Vd/F) | Not specified in provided results | Not specified in provided results | 170.5 - 244 L[3] [4] | Not specified in provided results |



| Accumulation | ~2.5 (Cmax), | Not specified in | ~1.6 (AUC)[3] | No |
|--------------|---------------|------------------|---------------|-----------------|
| Ratio (Rac) | ~5.1 (AUC)[1] | provided results | | accumulation[5] |

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated from Phase I and II clinical trials. The general methodologies employed in these studies are outlined below.

Patient Population and Dosing

Human pharmacokinetic studies were conducted in patients with advanced or metastatic solid tumors, often with specific FGFR gene alterations. Dosing regimens varied, with some inhibitors administered daily and others on an intermittent schedule (e.g., 2 or 3 weeks on, 1 week off) to manage on-target toxicities such as hyperphosphatemia.

Sample Collection and Bioanalysis

Blood samples for pharmacokinetic analysis were typically collected at multiple time points following single and multiple doses of the investigational drug. Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[3][9][10][11][12][13]. These assays are highly sensitive and specific, allowing for the accurate determination of drug concentrations in complex biological matrices.

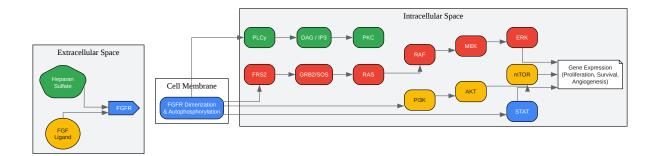
Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) of the plasma concentration-time data[1][2][14]. For some inhibitors, population pharmacokinetic (PopPK) models were also developed to characterize the drug's behavior in a larger patient population and to identify potential covariates (e.g., patient demographics, organ function) that may influence drug exposure[7][8][15].

Visualizing Key Pathways and Processes

To provide a broader context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the FGFR signaling pathway and a generalized workflow for a clinical pharmacokinetic study.

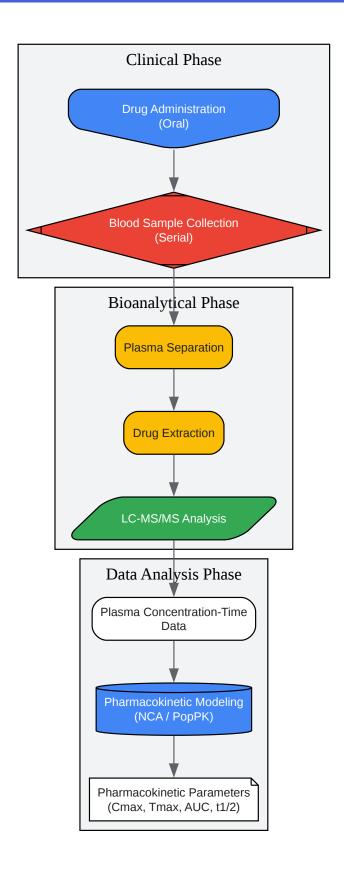




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Caption: Simplified FGFR signaling pathway leading to downstream effects.





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Caption: Generalized workflow for a clinical pharmacokinetic study.



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